molecular formula C18H19N3S B1408301 5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 1858255-56-7

5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B1408301
CAS No.: 1858255-56-7
M. Wt: 309.4 g/mol
InChI Key: XYHYNSZPRDTXPP-UHFFFAOYSA-N
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Description

5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 4-tert-butylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyldiimidazole to yield the desired triazole-thione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole-thione to the corresponding triazole-thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, triazole-thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione include:

  • 4-tert-Butylphenylboronic acid
  • 4-tert-Butylphenol
  • 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole

Uniqueness

What sets this compound apart from these similar compounds is its unique triazole-thione structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-(4-tert-butylphenyl)-2-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-18(2,3)14-11-9-13(10-12-14)16-19-17(22)20-21(16)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHYNSZPRDTXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=S)NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
Reactant of Route 5
5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

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